molecular formula C9H18 B043849 Butylcyclopentane CAS No. 2040-95-1

Butylcyclopentane

Cat. No.: B043849
CAS No.: 2040-95-1
M. Wt: 126.24 g/mol
InChI Key: ZAGHKONXGGSVDV-UHFFFAOYSA-N
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Description

Butylcyclopentane is a high-purity aliphatic hydrocarbon of significant interest in various research fields, particularly organic chemistry and fuel science. Its structure, featuring a cyclopentane ring alkylated with a butyl group, confers specific physicochemical properties, including volatility and hydrophobicity, which are valuable for specific applications. In synthetic chemistry, it serves as a versatile non-polar solvent and a reaction medium for organometallic catalysts and other reactions requiring an inert, aprotic environment. Its utility extends to being a building block or intermediate in the synthesis of more complex organic molecules and ligands. In materials science, this compound is investigated as a model compound or a component in the development of novel polymers and advanced materials. Furthermore, it is a subject of study in fuel research and analytical chemistry, where it is used as a standard for chromatography (GC) and mass spectrometry to aid in the identification and quantification of complex hydrocarbon mixtures in petroleum products and environmental samples. The compound's mechanism of action in these contexts is primarily physical, acting as a solvent, diluent, or a standard with defined properties, rather than a biologically active agent. Researchers value this compound for its well-defined structure and consistent purity, which are critical for reproducible experimental results. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed.

Properties

IUPAC Name

butylcyclopentane
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InChI

InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGHKONXGGSVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
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DSSTOX Substance ID

DTXSID00174351
Record name Butylcyclopentane
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Molecular Weight

126.24 g/mol
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CAS No.

2040-95-1
Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name Butylcyclopentane
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Preparation Methods

Reaction Mechanism and Conditions

  • Friedel–Crafts Alkylation : Cyclopentane reacts with butyl chloride (C₄H₉Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds via carbocation formation, followed by electrophilic attack on the cyclopentane ring.

    C₅H₁₀+C₄H₉ClAlCl₃C₉H₁₈+HCl\text{C₅H₁₀} + \text{C₄H₉Cl} \xrightarrow{\text{AlCl₃}} \text{C₉H₁₈} + \text{HCl}
  • Base-Mediated Alkylation : Sodium hydride (NaH) deprotonates cyclopentane, generating a cyclopentyl anion that reacts with butyl iodide (C₄H₉I).

Key Parameters

ParameterFriedel–CraftsBase-Mediated
Temperature (°C)80–10025–40
Yield (%)45–6030–50
SelectivityLowModerate

Challenges : Competitive oligomerization of butyl halides and over-alkylation of the product reduce yields. Steric hindrance from the bulky cyclopentane ring further complicates the reaction.

Grignard Reaction with Cyclopentanone Derivatives

The Grignard reaction offers a stereocontrolled pathway to this compound via ketone intermediates. This method is exemplified by the synthesis of 2-*-butylcyclopentanone, a precursor to this compound.

Synthetic Pathway

  • Formation of Cyclopentanone Derivative : 2-iso-Propylidenecyclopentanone reacts with methylmagnesium iodide (CH₃MgI) in an anomalous Grignard reaction to yield 2-*-butylcyclopentanone.

  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ketone to 2-*-butylcyclopentanol, which is subsequently dehydrated and hydrogenated to this compound.

C₅H₆O+CH₃MgIC₉H₁₆OLiAlH₄C₉H₁₈OΔC₉H₁₈\text{C₅H₆O} + \text{CH₃MgI} \rightarrow \text{C₉H₁₆O} \xrightarrow{\text{LiAlH₄}} \text{C₉H₁₈O} \xrightarrow{\Delta} \text{C₉H₁₈}

Optimization Data

  • Grignard Reaction Yield : 54% for cis-2-*-butylcyclopentanol.

  • Dehydration Efficiency : >90% conversion to butylcyclopentene under acidic conditions.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) achieves quantitative conversion to this compound.

Advantages : High stereochemical fidelity and scalability. Limitations : Multi-step synthesis increases time and cost.

Hydrogenation of Butylcyclopentene

Butylcyclopentene, an unsaturated intermediate, undergoes catalytic hydrogenation to yield this compound. This method is integral to multi-step syntheses involving cyclopentene precursors.

Case Study: Synthesis from 4-*-Butylcyclopentene

  • Olefin Preparation : 4--butylcyclopentene is synthesized via decarboxylation of 4--butylcyclopentene-1,2-dicarboxylic acid using lead tetraacetate.

  • Hydrogenation : The olefin is hydrogenated over palladium-on-carbon (Pd/C) at ambient temperature.

C₉H₁₆+H₂Pd/CC₉H₁₈\text{C₉H₁₆} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{C₉H₁₈}

Performance Metrics

CatalystPressure (atm)Temperature (°C)Yield (%)
Pd/C12598
PtO₂12595

Note : Pd/C exhibits superior activity due to its higher surface area and stability.

Decarboxylation of Dicarboxylic Acids

Decarboxylation of cyclopentane-derived dicarboxylic acids provides an alternative route to this compound. This method leverages lead tetraacetate-mediated elimination to generate olefins, which are subsequently hydrogenated.

Reaction Sequence

  • Dicarboxylic Acid Synthesis : 4-*-butylcyclopentane-1,2-dicarboxylic acid is prepared via hydrolysis of nitrile intermediates.

  • Decarboxylation : Lead tetraacetate induces decarboxylation, yielding 4-*-butylcyclopentene.

  • Hydrogenation : As described in Section 3.

C₁₁H₁₈O₄Pb(OAc)₄C₉H₁₆H₂C₉H₁₈\text{C₁₁H₁₈O₄} \xrightarrow{\text{Pb(OAc)₄}} \text{C₉H₁₆} \xrightarrow{\text{H₂}} \text{C₉H₁₈}

Efficiency Data

  • Decarboxylation Yield : 75–85%.

  • Overall Yield (2-step) : 70–80%.

Drawbacks : Use of toxic lead reagents and multi-step complexity limit industrial adoption.

Chemical Reactions Analysis

Thermal Decomposition and Stability

Butylcyclopentane exhibits thermal stability up to 200°C but undergoes decomposition at higher temperatures (200–250°C), producing alkenes and lighter hydrocarbons via β-hydride elimination or radical pathways.

Decomposition Pathway Conditions Products
Thermal cracking200–250°C, inert atmosphere1-Butene, cyclopentane, methane
Radical chain reactionsHigh-temperature pyrolysisAlkyl radicals, ethylene

This behavior aligns with studies on similar cyclopentane derivatives, where ring strain and substituent effects influence reactivity .

Reactivity in Organometallic Systems

This compound serves as a ligand in yttrium-based organometallic complexes, such as tris(n-butylcyclopentadienyl)yttrium(III) . Key reactions include:

Ligand Substitution

  • Reaction with Lewis bases :
    Y C5H9C4H9 3+LY C5H9C4H9 2L+C5H9C4H9\text{Y C}_5\text{H}_9\text{C}_4\text{H}_9\text{ }_3+\text{L}\rightarrow \text{Y C}_5\text{H}_9\text{C}_4\text{H}_9\text{ }_2\text{L}+\text{C}_5\text{H}_9\text{C}_4\text{H}_9
    (L = THF, amines, or phosphines).

Reductive Elimination

In catalytic cycles, this compound ligands facilitate C–C bond formation. For example, palladium-catalyzed cross-coupling reactions produce substituted cyclopentanes .

Catalytic Oligomerization and Cyclization

This compound forms via chromium-catalyzed ethylene oligomerization. Computational studies reveal two dominant pathways :

Mechanistic Pathways

Pathway Energy Barrier (kcal·mol⁻¹) Key Intermediate
β-Hydride transfer to ethylene8.1Chromacyclopentane (7 )
Back-biting insertion7.9Chromacycloheptane (8 )
  • β-Hydride transfer dominates under kinetic control, producing linear alkenes (e.g., 1-hexene).

  • Back-biting insertion forms cyclic products (e.g., methylcyclopentane) via a lower-energy transition state (TS7-8 ) .

Comparative Reaction Energetics

Free-energy profiles for this compound-involving processes highlight kinetic vs. thermodynamic control:

Process ΔG‡ (kcal·mol⁻¹)Dominant Product
Ethylene insertion8.1Chromacycloheptane (8 )
β-H transfer to metal10.21-Butene
Reductive elimination12.5Cyclohexane (minor)

Data from chromium-catalyzed systems show that ethylene concentration critically influences selectivity .

Challenges and Limitations

  • Stereochemical control : Bulky substituents on this compound hinder regioselectivity in catalytic cycles.

  • Side reactions : Competing pathways (e.g., cyclohexane formation) remain energetically disfavored but require mitigation .

Scientific Research Applications

Chemical Synthesis

Solvent and Intermediate:
Butylcyclopentane is primarily utilized as a solvent and an intermediate in organic synthesis. Its non-polar characteristics make it suitable for reactions requiring a non-polar environment, facilitating various chemical transformations .

Synthetic Routes:

  • Alkylation of Cyclopentane: BCP can be synthesized by alkylating cyclopentane with butyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
  • Hydrogenation of Butylcyclopentene: Another method involves the catalytic hydrogenation of butylcyclopentene using palladium on carbon under controlled conditions, yielding high purity.

Biological Applications

Lipid Metabolism Studies:
Research has indicated that this compound may influence lipid metabolism, making it a subject of interest in biological studies. Investigations into its effects on biological systems are ongoing, particularly regarding its potential therapeutic applications.

Medicinal Chemistry:
Though not currently used as a drug, BCP's derivatives are being explored for their medicinal properties. For instance, certain derivatives have shown promise in developing pharmaceuticals due to their ability to undergo various chemical transformations.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is employed in producing specialty chemicals. It serves as a precursor for synthesizing various compounds, including lubricants and fuels .

Polymer Manufacturing:
BCP is also utilized in preparing advanced materials and polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, enhancing their performance in various applications.

Case Studies and Research Findings

Case Study on Reactivity:
Research comparing substituted cyclopentanes revealed that the butyl group significantly influences site-selectivity during C-H bond oxidation reactions. The presence of the butyl substituent shifts selectivity from the C-1 position to C-3 and C-4 positions, demonstrating its impact on reactivity patterns.

Biological Activity Assessment:
A study evaluated the antibacterial and insecticidal properties of brominated derivatives of this compound. The results indicated that these compounds could effectively disrupt cell wall synthesis in bacteria and exhibit neurotoxic effects on pests, supporting their potential use in agricultural applications.

Mechanism of Action

The mechanism of action of butylcyclopentane is primarily related to its chemical reactivity. In oxidation reactions, it acts as a substrate that is converted to butylcyclopentanone. In reduction reactions, it is reduced to butylcyclopentanol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Physical Properties

Butylcyclopentane shares structural similarities with other cycloalkanes, such as cyclopentane , methylcyclopentane , and butylcyclohexane . The table below highlights critical differences in physical properties:

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound C₉H₁₈ -107.97 156.75 1.043
Cyclopentane C₅H₁₀ -93.9 49.3 0.751
Methylcyclopentane C₆H₁₂ -142.4 71.8 0.779
Butylcyclohexane C₁₀H₂₀ -44.3 179.3 0.813

Key Observations :

  • The butyl substituent increases boiling points compared to unsubstituted cyclopentane due to enhanced van der Waals interactions.
  • Cyclohexane derivatives (e.g., butylcyclohexane) exhibit higher boiling points than cyclopentane analogues, attributed to the larger ring size and increased surface area .

Thermodynamic Properties

Thermodynamic parameters such as heat of vaporization (ΔHv) and specific heat capacity (Cp) vary significantly among analogues:

Compound ΔHv (kJ/mol) Cp (J/mol·K) Vapor Pressure (kPa at 25°C)
This compound 45.9 11.3 0.12 (predicted)
Cyclopentane 27.2 8.7 53.0
Butylcyclohexane 49.4 14.16 0.08 (experimental)

Key Observations :

  • This compound has a lower heat of vaporization than butylcyclohexane, reflecting weaker intermolecular forces in the smaller cyclopentane ring .
  • Vapor pressure data from Mokbel et al. (1995) suggest that this compound exhibits lower volatility than cyclopentane but higher than butylcyclohexane due to molecular weight and branching effects .

Chemical Stability and Reactivity

  • Ring Strain : Cyclopentane derivatives experience angle strain (internal angles ~108° vs. ideal 109.5° for sp³ carbons), which is partially alleviated by pseudorotation (conformational flexibility) . This contrasts with the more rigid chair conformation of cyclohexane derivatives.
  • Thermal Stability : this compound’s autoignition temperature is 480°C (250°C in some reports), lower than butylcyclohexane (500°C), indicating higher flammability .

Biological Activity

Butylcyclopentane (BCP), a cycloalkane derivative, has garnered attention in various fields of research due to its unique structural and chemical properties. This article delves into the biological activity of BCP, examining its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the chemical formula C9H18C_9H_{18} and is characterized by a cyclopentane ring substituted with a butyl group. This configuration not only affects its physical properties but also influences its reactivity and biological interactions.

BCP's biological activity is primarily linked to its reactivity in oxidation and reduction reactions:

  • Oxidation : BCP can be oxidized to form butylcyclopentanone, which may interact with biological systems, potentially influencing lipid metabolism.
  • Reduction : It can also be reduced to butylcyclopentanol, altering its functional properties and interactions within biological contexts.

Biological Activity Overview

The biological activities of BCP can be categorized into several key areas:

  • Lipid Metabolism : Research indicates that BCP may play a role in lipid metabolism, although specific pathways and effects require further exploration.
  • Anticancer Potential : Analogues of BCP are being investigated for their therapeutic potential in cancer treatment. For instance, structural modifications of cyclopentane derivatives have shown promise in inhibiting oncogenic functions in various cancer models .

Comparative Studies

Comparative studies highlight the unique biological activity of BCP relative to other cycloalkanes:

CompoundKey CharacteristicsBiological Activity
Cyclopentane Simple five-membered ring without substituentsLimited bioactivity
Methylcyclopentane Cyclopentane with a methyl groupSlightly enhanced activity compared to cyclopentane
This compound Cyclopentane with a butyl groupIncreased reactivity and potential lipid metabolism effects

Case Studies and Research Findings

  • Study on Lipid Interaction :
    A study explored the interaction of BCP with lipid membranes, suggesting that its presence could alter membrane fluidity and permeability, potentially impacting cellular processes involved in metabolism .
  • Anticancer Activity :
    In drug discovery contexts, this compound derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in cancer progression. For example, modifications leading to increased hydrophobicity have shown improved binding affinities to target proteins associated with tumor growth .
  • Reactivity Profiles :
    Research comparing the reactivity of various substituted cyclopentanes revealed that the butyl group significantly influences site-selectivity during C-H bond oxidation reactions. This suggests that BCP may exhibit unique metabolic pathways compared to simpler analogues .

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing butylcyclopentane in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic alkylation of cyclopentane with butyl halides under controlled conditions (e.g., using AlCl₃ as a catalyst). Characterization requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via chemical shifts (e.g., distinguishing cyclopentane ring protons from butyl chain protons) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and identify byproducts .
  • Density and Refractive Index Measurements : For preliminary physical property validation .
    Experimental details must be rigorously documented to ensure reproducibility, including catalyst ratios, reaction temperatures, and purification steps .

Q. How are thermodynamic properties like vapor pressure and phase behavior of this compound experimentally determined?

  • Methodological Answer : Vapor pressure measurements at low pressures (e.g., down to 0.5 Pa) can be performed using static or dynamic methods, such as the ebulliometric technique. Key studies by Mokbel et al. (1995) correlate experimental vapor pressure data with equations of state (e.g., Antoine equation), validated across temperature ranges of 193–298 K . Phase behavior analysis often employs high-pressure viscometers or PVT cells to study liquid-vapor equilibria under varying pressures (up to 104 MPa) .

Q. What spectroscopic techniques are most effective for distinguishing structural isomers of this compound?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identifies functional groups via absorption bands (e.g., C-H stretching in cyclopentane rings vs. butyl chains).
  • ¹³C NMR : Resolves branching differences in butyl substituents (e.g., n-butyl vs. tert-butyl isomers) through distinct carbon environments .
  • Raman Spectroscopy : Detects subtle conformational changes in the cyclopentane ring (e.g., pseudorotation effects) .

Advanced Research Questions

Q. How can contradictions between experimental and computational predictions of this compound’s thermodynamic properties be resolved?

  • Methodological Answer : Discrepancies often arise from oversimplified force fields in molecular dynamics (MD) simulations or incomplete experimental datasets. To address this:
  • Refine Computational Models : Incorporate polarizable force fields or ab initio calculations (e.g., DFT) to better capture dispersion forces in alkylated cycloalkanes .
  • Expand Experimental Data : Replicate measurements under extreme conditions (e.g., cryogenic temperatures or supercritical phases) to validate model accuracy .
  • Statistical Analysis : Use tools like the Akaike Information Criterion (AIC) to compare the predictive power of competing equations of state .

Q. What strategies are recommended for designing a study on the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Controlled Photolysis Experiments : Expose this compound to UV light in environmental chambers, monitoring degradation products via GC-MS or HPLC .
  • Microbial Degradation Assays : Use soil or aquatic microbial consortia to track metabolite formation (e.g., cyclopentanol derivatives) under aerobic/anaerobic conditions.
  • Kinetic Modeling : Apply pseudo-first-order rate equations to quantify half-lives and identify rate-limiting steps .

Q. How can advanced computational methods elucidate the conformational dynamics of this compound in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in n-hexane or water) to study ring puckering and butyl chain flexibility.
  • Quantum Mechanical Calculations : Use density functional theory (DFT) to map energy barriers for pseudorotation in the cyclopentane ring .
  • Cross-Validation with Experimental Data : Compare computed dipole moments or rotational constants with microwave spectroscopy results .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported vapor pressure values for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets from multiple studies (e.g., Mokbel et al. (1995) vs. Garcia Baonza et al. (1992)) and assess systematic errors (e.g., calibration drift) .
  • Uncertainty Quantification : Apply Monte Carlo methods to propagate measurement uncertainties into final results .
  • Replicate Key Experiments : Use modern instrumentation (e.g., static vapor pressure apparatus with digital pressure sensors) to verify historical data .

Methodological Tables

Table 1 : Thermodynamic Properties of this compound (Selected Data)

PropertyExperimental ValueMethod UsedSource
Vapor Pressure (25°C)0.5–1.2 kPaEbulliometry
Density (298 K)0.81 g/cm³High-pressure PVT cell
Enthalpy of Vaporization38.5 kJ/molClausius-Clapeyron equation

Q. Guidelines for Researchers :

  • Literature Gaps : Prioritize studies that resolve conflicting data or explore underexamined properties (e.g., interfacial tension in multiphase systems).
  • Ethical Reporting : Disclose measurement uncertainties and avoid overgeneralizing findings (e.g., "pseudorotation is universal in all alkylcyclopentanes") .
  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental protocols and data archiving .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylcyclopentane
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Reactant of Route 2
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